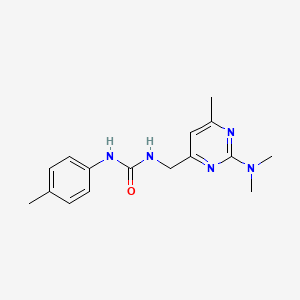

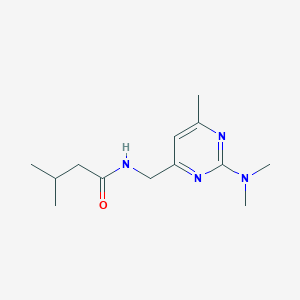

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that likely belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) have been synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SXRD), which can confirm the crystallization pattern .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as Fourier transform infrared (FTIR) spectroscopy, ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR), and photoluminescence spectroscopy (PL) .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthesis

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-methylbutanamide has been involved in various chemical transformations. For example, Geerts and Plas (1978) studied the ring transformations of heterocyclic halogeno compounds with nucleophiles, revealing the formation of triazines from similar compounds (Geerts & Plas, 1978). Similarly, Burbulienė et al. (2002) explored the synthesis of 5-(2-dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione, demonstrating the potential for creating diverse derivatives (Burbulienė et al., 2002).

Biological and Medicinal Applications

In the field of biology and medicine, this compound has shown relevance as well. Shoghi-Jadid et al. (2002) utilized a related hydrophobic radiofluorinated derivative in positron emission tomography for assessing neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Analytical Chemistry

In analytical chemistry, this compound has been integral to the development of methods for determining metabolites in human urine. Hardt and Angerer (1999) detailed a method for the determination of metabolites of pirimicarb, which contains a similar compound structure, in human urine (Hardt & Angerer, 1999).

Material Science

In material science, this compound has been used in the synthesis of advanced materials. Tabei et al. (2003) discussed the induction of one-handed helix sense in achiral poly(N-propargylamides) using similar compounds (Tabei et al., 2003).

Environmental Science

In environmental science, Pirisi et al. (1996) studied the photodegradation of pesticides, including the photolysis rates and half-life of pirimicarb and its metabolites, which are structurally related to the compound (Pirisi et al., 1996).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as dimethyltryptamine and N,N-dimethylglycine , have been reported to interact with serotonin receptors and monomeric sarcosine oxidase, respectively.

Mode of Action

For instance, dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors .

Biochemical Pathways

For example, N,N-dimethylglycine is involved in glycine and serine metabolism, betaine metabolism, and other metabolic and disease pathways .

Pharmacokinetics

A compound with a similar structure, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, was reported to follow a two-compartment pharmacokinetic model with clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .

Result of Action

Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

For example, dimethylamine, a compound with a similar structure, is a weak base with a pKa of 10.73, indicating that its protonation state and thus its reactivity can be influenced by the pH of the environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-9(2)6-12(18)14-8-11-7-10(3)15-13(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCYRXFYSFQMAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)